N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea
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Overview
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methylphenyl)thiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methylphenyl)thiourea typically involves the reaction of 2-aminobenzimidazole with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions . The reaction can be summarized as follows:
- Dissolve 2-aminobenzimidazole in DMSO or ethanol.
- Add the isothiocyanate dropwise to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways . The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial, antiviral, anticancer,
Properties
CAS No. |
89334-58-7 |
---|---|
Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-11-7-9-13(10-8-11)19-17(22)18-12(2)16-20-14-5-3-4-6-15(14)21-16/h3-10,12H,1-2H3,(H,20,21)(H2,18,19,22) |
InChI Key |
HUUBUZKARGPPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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